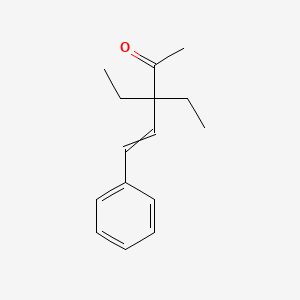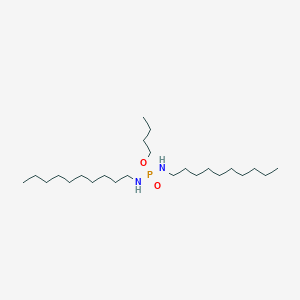
Butyl N,N'-didecylphosphorodiamidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl N,N’-didecylphosphorodiamidate is an organophosphorus compound that features a butyl group and two decyl groups attached to a phosphorodiamidate core. This compound is part of a broader class of phosphoramidates, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyl N,N’-didecylphosphorodiamidate typically involves the reaction of butylamine with decylphosphorodiamidate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. The process involves the following steps:
Preparation of Decylphosphorodiamidate: Decylamine is reacted with phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine to form decylphosphorodiamidate.
Reaction with Butylamine: The decylphosphorodiamidate is then reacted with butylamine to form Butyl N,N’-didecylphosphorodiamidate. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene at a temperature of around 0-5°C.
Industrial Production Methods
Industrial production of Butyl N,N’-didecylphosphorodiamidate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl N,N’-didecylphosphorodiamidate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the butyl or decyl groups are replaced by other nucleophiles.
Oxidation: The phosphorus atom in the compound can be oxidized to form phosphorodiamidate oxides.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous acids to form phosphoric acid derivatives and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions.
Hydrolysis: Acidic or basic aqueous solutions are used, with the reaction typically carried out at elevated temperatures.
Major Products Formed
Nucleophilic Substitution: Substituted phosphorodiamidates.
Oxidation: Phosphorodiamidate oxides.
Hydrolysis: Phosphoric acid derivatives and corresponding amines.
Wissenschaftliche Forschungsanwendungen
Butyl N,N’-didecylphosphorodiamidate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphoramidate linkages.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Butyl N,N’-didecylphosphorodiamidate involves its interaction with molecular targets through its phosphorodiamidate core. The compound can form stable complexes with metal ions and other electrophilic species, which can modulate various biochemical pathways. The butyl and decyl groups provide hydrophobic interactions that enhance the compound’s binding affinity to target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di-tert-butyl N,N-diethylphosphoramidite: Similar in structure but with different alkyl groups.
Di-tert-butyl N,N-diisopropylphosphoramidite: Another phosphoramidate with different alkyl groups.
Uniqueness
Butyl N,N’-didecylphosphorodiamidate is unique due to its specific combination of butyl and decyl groups, which confer distinct hydrophobic properties and reactivity. This makes it particularly useful in applications where specific hydrophobic interactions are required.
Eigenschaften
CAS-Nummer |
65289-18-1 |
|---|---|
Molekularformel |
C24H53N2O2P |
Molekulargewicht |
432.7 g/mol |
IUPAC-Name |
N-[butoxy-(decylamino)phosphoryl]decan-1-amine |
InChI |
InChI=1S/C24H53N2O2P/c1-4-7-10-12-14-16-18-20-22-25-29(27,28-24-9-6-3)26-23-21-19-17-15-13-11-8-5-2/h4-24H2,1-3H3,(H2,25,26,27) |
InChI-Schlüssel |
NQGWODVJQCODNY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCNP(=O)(NCCCCCCCCCC)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,3,4,6,7,12-Hexahydro-1H-indolo[2,3-a]quinolizin-5-ium perchlorate](/img/structure/B14497161.png)

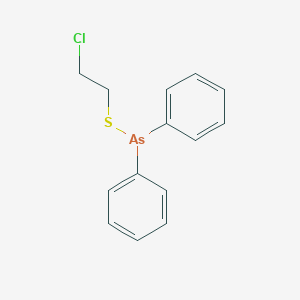
![Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, diethyl ester](/img/structure/B14497177.png)
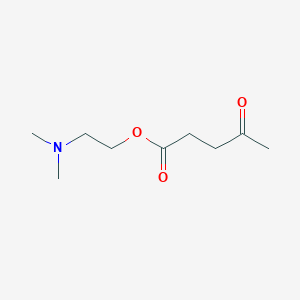
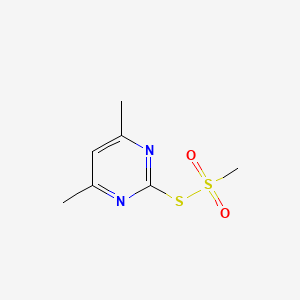
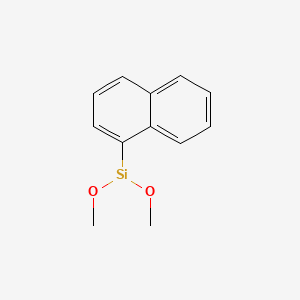


![3-[2,4-Dihydroxy-5-(3-methylbut-2-en-1-yl)phenyl]prop-2-enoic acid](/img/structure/B14497213.png)
